![molecular formula C20H14F2N4O2S B2808129 1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1105209-11-7](/img/structure/B2808129.png)
1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
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Description
1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H14F2N4O2S and its molecular weight is 412.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities:
- The synthesis of related compounds and their antioxidant activities have been studied, exploring the potential biological applications of such compounds (George, Sabitha, Kumar, & Ravi, 2010).
- Another study focused on the synthesis and crystal structure of similar compounds, providing insights into their molecular configuration and potential applications (Sun, Wang, Deng, Hu, Liao, Zhao, Zhou, Chai, & Zhao, 2022).
Antimicrobial and Anticancer Properties:
- Research has been conducted on novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, exhibiting promising antimicrobial activity (El Azab & Abdel-Hafez, 2015).
- In the field of cancer research, novel urea derivatives have shown potent anti-chronic myeloid leukemia activity, highlighting the therapeutic potential of such compounds (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Supramolecular Aggregation and Conformational Studies:
- Studies have been carried out on the structural modifications and conformational features of thiazolo[3, 2-a]pyrimidines, providing insights into their molecular interactions and potential applications (Nagarajaiah & Begum, 2014).
Potential Treatment for Psoriasis:
- Research into pyrazolo[3,4-d]pyrimidine derivatives as FLT3 inhibitors has shown significant antipsoriatic effects in animal models, suggesting potential therapeutic applications for skin diseases (Li, Ma, Yang, Ji, Fang, Zhang, Wang, Zhong, Xiong, Wang, Huang, Li, Xiang, Niu, & Chen, 2016).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-8-18(27)26-17(10-29-20(26)23-11)12-2-4-13(5-3-12)24-19(28)25-14-6-7-15(21)16(22)9-14/h2-10H,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGSOICWGIQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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